Oxfendazole
Oxfendazole
Oxfendazole is a member of the class of benzimidazoles that is fenbendazole in which the sulfur has been oxidised to the corresponding sulfoxide. It has a role as an antinematodal drug. It is a sulfoxide, a member of benzimidazoles and a carbamate ester. It is functionally related to a fenbendazole.
Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.
See also: Oxfendazole; Trichlorfon (component of).
Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn.
See also: Oxfendazole; Trichlorfon (component of).
Brand Name:
Vulcanchem
CAS No.:
53716-50-0
VCID:
VC20743126
InChI:
InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
SMILES:
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
Molecular Formula:
C15H13N3O3S
Molecular Weight:
315.3 g/mol
Oxfendazole
CAS No.: 53716-50-0
Cat. No.: VC20743126
Molecular Formula: C15H13N3O3S
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Oxfendazole is a member of the class of benzimidazoles that is fenbendazole in which the sulfur has been oxidised to the corresponding sulfoxide. It has a role as an antinematodal drug. It is a sulfoxide, a member of benzimidazoles and a carbamate ester. It is functionally related to a fenbendazole. Oxfendazole is a sulfoxide metabolite of fenbendazole. This benzimidazole antihelminthic protects livestock from roundworm. strongyles, and pinworn. See also: Oxfendazole; Trichlorfon (component of). |
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CAS No. | 53716-50-0 |
Molecular Formula | C15H13N3O3S |
Molecular Weight | 315.3 g/mol |
IUPAC Name | methyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate |
Standard InChI | InChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) |
Standard InChI Key | BEZZFPOZAYTVHN-UHFFFAOYSA-N |
SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |
Canonical SMILES | COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3 |
Melting Point | 253 °C |
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